Enhanced Lipophilicity via 4-Chlorophenyl Substitution Compared to Unsubstituted Analog
The presence of the 4-chlorophenyl group significantly increases the predicted lipophilicity of the triazole scaffold. The target compound's computed LogP (XLogP3) is 0.9 [1], an increase of 2.7 log units compared to the unsubstituted analog (4-methyl-4H-1,2,4-triazol-3-yl)methanol (CAS 59660-30-9), which has a computed LogP of -1.8 [2]. This increased lipophilicity is expected to enhance membrane permeability and target binding, a critical factor in CNS drug discovery programs where a LogP range of 1-3 is often sought.
| Evidence Dimension | Computed LogP (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.9 |
| Comparator Or Baseline | (4-Methyl-4H-1,2,4-triazol-3-yl)methanol, CAS 59660-30-9: XLogP3 = -1.8 |
| Quantified Difference | ΔXLogP3 = 2.7 |
| Conditions | Computed by XLogP3 algorithm, PubChem 2025 release |
Why This Matters
A 2.7-log unit increase in lipophilicity can be the decisive factor in a fragment-based drug discovery campaign, where the goal is to improve binding affinity and ADME properties through rational scaffold decoration.
- [1] PubChem Compound Summary for CID 75480980, [5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]methanol. National Center for Biotechnology Information (2025). View Source
- [2] PubChem Compound Summary for CID 12817387, (4-methyl-4H-1,2,4-triazol-3-yl)methanol. National Center for Biotechnology Information (2025). View Source
